Synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic Acid: A Technical Guide
Synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid, a valuable building block in pharmaceutical and medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is primarily achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Synthetic Strategy Overview
The principal synthetic route involves a two-step process:
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Sonogashira Coupling: The core of the synthesis is the palladium and copper-co-catalyzed cross-coupling of tert-butyl 4-ethynylpiperidine-1-carboxylate with a 4-halobenzoic acid derivative. To circumvent potential complications with the free carboxylic acid, the methyl ester, methyl 4-iodobenzoate (B1621894), is commonly employed as the coupling partner.
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Ester Hydrolysis: Following the successful coupling, the methyl ester of the resulting intermediate is hydrolyzed under basic conditions to yield the final product, 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid.
This strategic approach ensures a high-yielding and clean conversion to the desired product.
Caption: Synthetic workflow for 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate
This procedure outlines the Sonogashira coupling of tert-butyl 4-ethynylpiperidine-1-carboxylate with methyl 4-iodobenzoate.
Materials:
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tert-Butyl 4-ethynylpiperidine-1-carboxylate
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Methyl 4-iodobenzoate
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (B128534) (TEA)
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Tetrahydrofuran (B95107) (THF), anhydrous
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Toluene (B28343), anhydrous
Procedure:
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To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 equivalent), tert-butyl 4-ethynylpiperidine-1-carboxylate (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
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Add a mixture of anhydrous tetrahydrofuran and anhydrous toluene (e.g., 1:1 v/v) to the flask, followed by the addition of triethylamine (3.0 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
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The filtrate is concentrated under reduced pressure.
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The residue is dissolved in an organic solvent such as ethyl acetate (B1210297) and washed sequentially with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate.
Step 2: Synthesis of 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic Acid
This procedure describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid.
Materials:
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Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate
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Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
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Methanol (B129727) or Tetrahydrofuran/Water mixture
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
Procedure:
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Dissolve methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate (1.0 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
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Add an aqueous solution of sodium hydroxide or lithium hydroxide (e.g., 2-3 equivalents) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
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After the reaction is complete, cool the mixture to 0 °C and acidify to a pH of approximately 3-4 by the slow addition of an aqueous solution of hydrochloric acid.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid as a solid.
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If no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the final product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis. Please note that actual yields and spectral data may vary depending on the specific reaction conditions and purity of reagents.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TEA | THF/Toluene | Room Temp. | 12-24 | 75-90 |
| 2 | Ester Hydrolysis | NaOH or LiOH | Methanol or THF/H₂O | Room Temp. - 50°C | 2-6 | 90-98 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm) | Mass Spectrometry (m/z) |
| Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate | C₂₀H₂₅NO₄ | 359.42 | Characteristic peaks: ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃), ~4.1 (br s, 2H, NCH₂), ~2.8 (m, 1H, CH), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | [M+H]⁺: 360.18 |
| 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid | C₁₉H₂₃NO₄ | 345.40 | Characteristic peaks: ~13.0 (br s, 1H, COOH), ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~4.1 (br s, 2H, NCH₂), ~2.8 (m, 1H, CH), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | [M+H]⁺: 346.16 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.
Logical Relationships in Synthesis
The synthesis follows a clear and logical progression, where the protection of the piperidine (B6355638) nitrogen with a Boc group and the use of a methyl ester on the benzoic acid moiety are key strategies to ensure the success of the Sonogashira coupling.
Caption: Logical flow of the synthetic strategy for the target molecule.
This technical guide provides a comprehensive overview of the synthesis of 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoic acid, offering detailed protocols and expected outcomes to aid researchers in their synthetic endeavors.
